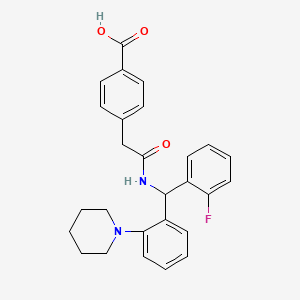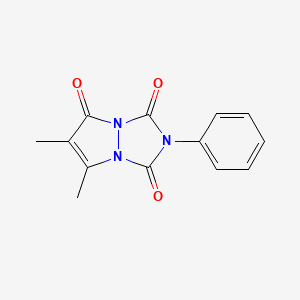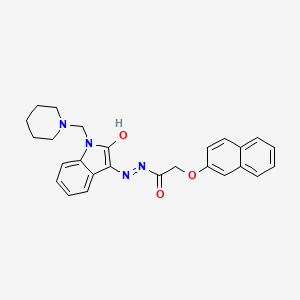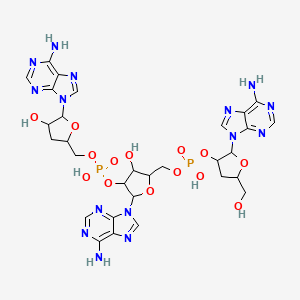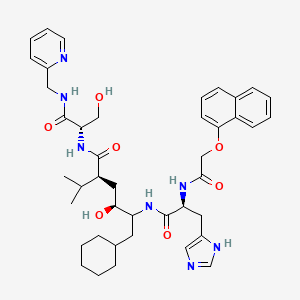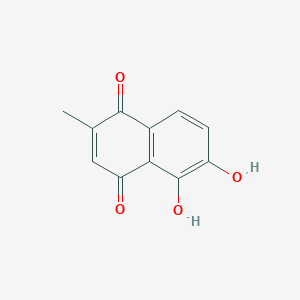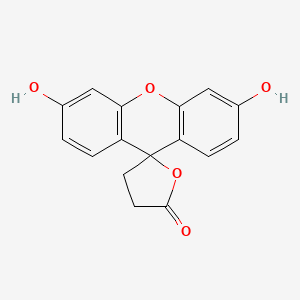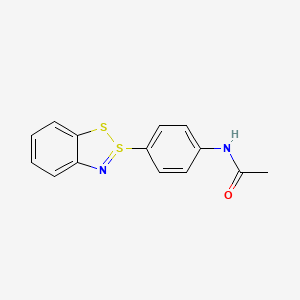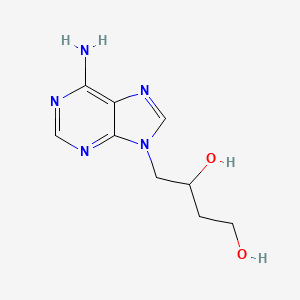
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . This compound is characterized by the presence of a butanediol backbone substituted with a purine derivative, specifically an amino group at the 6-position of the purine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves multiple steps, typically starting with the preparation of the purine derivative. The amino group is introduced at the 6-position of the purine ring through a series of reactions involving protecting groups and selective deprotection . The butanediol backbone is then attached via nucleophilic substitution or other suitable coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the purine ring plays a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules . The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1,4-diacetate: Similar structure with a different substitution pattern.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: An acetate form of a purine derivative.
Uniqueness
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is unique due to its specific substitution pattern and the presence of both a butanediol backbone and a purine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
95833-22-0 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)butane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-6(16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
InChI Key |
VEMWCHIVCRJWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CCO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


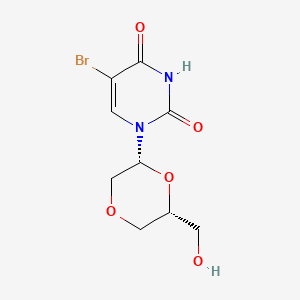
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
